4-Sulfamoyloxy-benzoic acid nonyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Sulfamoyloxy-benzoic acid nonyl ester is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a sulfamoyloxy group attached to a benzoic acid moiety, with a nonyl ester substituent. It has been studied for its inhibitory activity against certain enzymes, making it a compound of interest in biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfamoyloxy-benzoic acid nonyl ester typically involves the esterification of 4-sulfamoyloxy-benzoic acid with nonyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Sulfamoyloxy-benzoic acid nonyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-sulfamoyloxy-benzoic acid and nonyl alcohol.
Substitution: The sulfamoyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of suitable catalysts.
Major Products
Hydrolysis: 4-Sulfamoyloxy-benzoic acid and nonyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It has shown inhibitory activity against estrone sulfatase, making it a candidate for the development of therapeutic agents targeting hormone-related disorders.
Biochemistry: The compound is used in enzyme inhibition studies to understand the mechanisms of enzyme action and regulation.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 4-Sulfamoyloxy-benzoic acid nonyl ester involves its interaction with specific enzymes, such as estrone sulfatase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the conversion of sulfated steroid precursors to estrogens. This inhibition can have therapeutic implications in conditions where estrogen regulation is crucial .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Sulfamoyloxy-benzoic acid methyl ester
- 4-Sulfamoyloxy-benzoic acid ethyl ester
- 4-Sulfamoyloxy-benzoic acid propyl ester
Uniqueness
4-Sulfamoyloxy-benzoic acid nonyl ester is unique due to its longer nonyl ester chain, which can influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C16H25NO5S |
---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
nonyl 4-sulfamoyloxybenzoate |
InChI |
InChI=1S/C16H25NO5S/c1-2-3-4-5-6-7-8-13-21-16(18)14-9-11-15(12-10-14)22-23(17,19)20/h9-12H,2-8,13H2,1H3,(H2,17,19,20) |
InChI-Schlüssel |
MIEAOZZHVJFVJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.